molecular formula C23H24FN5O3 B14944862 1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2-(4-fluorophenyl)ethanone

1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2-(4-fluorophenyl)ethanone

Cat. No.: B14944862
M. Wt: 437.5 g/mol
InChI Key: HLOITDSBLVPZHI-UHFFFAOYSA-N
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Description

1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}-2-(4-FLUOROPHENYL)-1-ETHANONE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound features a pyrazole ring, a piperazine ring, and a fluorophenyl group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of 1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}-2-(4-FLUOROPHENYL)-1-ETHANONE can be achieved through a multi-step process involving nucleophilic addition-elimination reactions. The synthetic route typically involves the following steps :

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of hydrazine with a suitable carbonyl compound.

    Nitration: The pyrazole derivative is then nitrated to introduce the nitro group at the desired position.

    Piperazine Coupling: The nitrated pyrazole is coupled with a piperazine derivative through nucleophilic substitution.

    Fluorophenyl Addition: Finally, the fluorophenyl group is introduced through a nucleophilic addition reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}-2-(4-FLUOROPHENYL)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or fluorophenyl groups can be replaced with other functional groups.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles.

Scientific Research Applications

1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}-2-(4-FLUOROPHENYL)-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}-2-(4-FLUOROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the survival of the Leishmania parasite . The compound binds to the active site of DHFR, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the parasite’s folate metabolism.

Comparison with Similar Compounds

1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}-2-(4-FLUOROPHENYL)-1-ETHANONE can be compared with other pyrazole derivatives, such as:

The uniqueness of 1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}-2-(4-FLUOROPHENYL)-1-ETHANONE lies in its combination of a pyrazole ring, a piperazine ring, and a fluorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H24FN5O3

Molecular Weight

437.5 g/mol

IUPAC Name

1-[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]-2-(4-fluorophenyl)ethanone

InChI

InChI=1S/C23H24FN5O3/c1-16-13-17(2)28(25-16)22-15-20(7-8-21(22)29(31)32)26-9-11-27(12-10-26)23(30)14-18-3-5-19(24)6-4-18/h3-8,13,15H,9-12,14H2,1-2H3

InChI Key

HLOITDSBLVPZHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F)[N+](=O)[O-])C

Origin of Product

United States

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